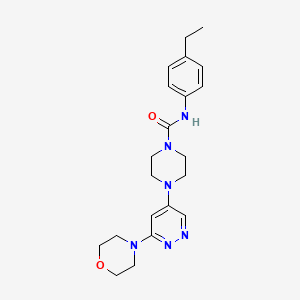

N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-(6-morpholin-4-ylpyridazin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-2-17-3-5-18(6-4-17)23-21(28)27-9-7-25(8-10-27)19-15-20(24-22-16-19)26-11-13-29-14-12-26/h3-6,15-16H,2,7-14H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMKRWNOZJJDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethylphenylamine, 6-chloropyridazine, morpholine, and piperazine.

Step-by-Step Synthesis:

Reaction Conditions: These reactions typically require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon. The reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide would be scaled up using large reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

Reduction: Formation of N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

Biological Probes: Used in the development of probes for studying biological systems, particularly in receptor binding studies.

Medicine

Pharmaceutical Development: Potential use in the development of drugs targeting specific receptors or enzymes. Its structure suggests it could interact with central nervous system receptors, making it a candidate for neurological drugs.

Industry

Material Science:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is largely dependent on its interaction with biological targets. It is believed to interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the morpholinopyridazine moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine-1-carboxamide derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a comparative analysis:

Key Structural Differences and Implications

Substituent on Piperazine Ring: The target compound’s 6-morpholinopyridazine group contrasts with BCTC’s chloropyridine and PKM-833’s chroman. Morpholine enhances solubility via hydrogen bonding, while chloropyridine (BCTC) increases lipophilicity for membrane-bound TRPV1 targeting . Quinazolinone derivatives (A3, A5, A6) incorporate fused aromatic systems, favoring planar interactions with enzymes like kinases or proteases .

Carboxamide Substituents: The 4-ethylphenyl group in the target compound offers moderate hydrophobicity compared to BCTC’s bulky tert-butylphenyl, which improves metabolic stability but may limit bioavailability .

Biological Target Specificity :

- Morpholine-containing analogs (e.g., WHO-listed hematopoietic prostaglandin synthase inhibitor) suggest morpholine’s role in enzyme active-site interactions, possibly via oxygen lone-pair donation .

- PKM-833 ’s trifluoromethylchroman group facilitates blood-brain barrier penetration, critical for FAAH inhibition in the CNS, whereas the target compound’s pyridazine may limit CNS access due to higher polarity .

Physicochemical and Pharmacokinetic Comparison

Research Findings and Implications

- TRPV1 Antagonists: BCTC’s analgesic activity highlights the importance of chloropyridine and tert-butyl groups for TRPV1 binding. The target compound’s morpholinopyridazine may lack sufficient hydrophobicity for similar efficacy .

- DGAT1 Inhibition : JNJ Compound A’s dichlorophenyl and methoxyphenyl groups underscore the need for bulky substituents in DGAT1 inhibition, suggesting the target compound may require structural optimization for this target .

- FAAH Inhibition: PKM-833’s brain penetration demonstrates that chroman/trifluoromethyl groups are critical for CNS targets, a feature absent in the morpholinopyridazine scaffold .

Biological Activity

N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H18N4

- Molecular Weight : 254.33 g/mol

- CAS Number : 1172922-46-1

The structure features a piperazine core linked to an ethylphenyl group and a morpholinopyridazine moiety, which is critical for its biological activity.

This compound exhibits multiple mechanisms of action:

- Tyrosinase Inhibition : The compound has shown promising results in inhibiting tyrosinase (TYR), an enzyme involved in melanin biosynthesis. In vitro studies indicate that it can effectively inhibit TYR activity, which is crucial for developing anti-melanogenic agents .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which contribute to its protective effects against oxidative stress in cellular models. This activity is measured using assays such as ABTS radical scavenging .

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, making it a candidate for further investigation in cancer therapeutics. Its structural similarities to known anticancer agents warrant additional research into its efficacy against various cancer cell lines .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Result | Reference |

|---|---|---|

| Tyrosinase Inhibition | IC50 = 3.8 μM | |

| Antioxidant Activity | EC50 = 9.0 μM | |

| Cytotoxicity (MTT Assay) | No cytotoxicity at ≤ 10 μM |

These results indicate that the compound is a potent inhibitor of TYR with low cytotoxicity, making it a suitable candidate for further development.

Case Studies

Recent studies have explored the effects of this compound on various cell lines:

- Melanoma Cells (B16F10) : The compound was tested for its ability to reduce melanin production in B16F10 melanoma cells. Results showed significant inhibition of melanin synthesis, suggesting potential use in treating hyperpigmentation disorders .

- Cancer Cell Lines : Initial screenings against several cancer cell lines indicated that the compound may induce apoptosis and inhibit proliferation, warranting further investigation into its mechanism and efficacy as an anticancer agent .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as a tyrosinase inhibitor and antioxidant. Its low cytotoxicity profile enhances its potential as a therapeutic agent in dermatological applications and possibly in oncology.

Future research should focus on:

- In Vivo Studies : To validate efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the pathways affected by the compound.

- Clinical Trials : To assess therapeutic potential in human subjects.

This compound represents a valuable addition to the arsenal of agents targeting melanin biosynthesis and cancer treatment, with ongoing research likely to uncover further applications.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the piperazine-carboxamide core via coupling of 4-ethylaniline with a substituted piperazine intermediate using carbodiimide coupling agents (e.g., EDC) and catalysts like DMAP .

- Step 2: Introduction of the 6-morpholinopyridazine moiety through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions under inert atmospheres .

- Purification: Chromatographic techniques (HPLC or column chromatography) and recrystallization in ethanol/dichloromethane mixtures are recommended. Purity (>95%) should be confirmed via NMR and LC-MS .

Basic: How is structural characterization of this compound performed to confirm identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments (e.g., morpholine OCH2 groups at δ 3.6–3.8 ppm) and confirms carboxamide bond formation (δ 165–170 ppm in 13C) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography: Resolves 3D conformation, particularly piperazine ring chair/boat configurations and substituent orientations .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays: Radioligand competition studies (e.g., dopamine D2/D3 receptors due to structural similarity to piperazine-based ligands) .

- Enzyme Inhibition: Kinase or phosphodiesterase assays using fluorescence-based substrates (IC50 determination).

- Cellular Viability: MTT assays in cancer cell lines (e.g., HEK-293) to assess cytotoxicity .

Advanced: How does the carboxamide linker influence receptor binding selectivity?

Methodological Answer:

- Key Finding: The carboxamide group enhances dopamine D3 receptor (D3R) selectivity over D2R by >1000-fold via hydrogen bonding with the E2 loop .

- Experimental Design:

Advanced: How can structure-activity relationships (SAR) guide bioactivity optimization?

Methodological Answer:

-

Substituent Analysis:

Substituent Position Modification Bioactivity Impact Phenyl (4-ethyl) Halogenation (Cl/F) Increased lipophilicity and receptor occupancy Pyridazine (6-morpholine) Replacement with triazine Alters steric bulk and hydrogen bonding -

Methodology:

Advanced: What role does piperazine ring conformation play in biological activity?

Methodological Answer:

- Conformational Analysis:

- Experimental Validation:

Advanced: How should researchers address contradictions in biological assay data?

Methodological Answer:

- Case Example: Discrepancies in IC50 values across cell lines may arise from off-target effects or assay conditions.

- Resolution Steps:

- Reproducibility Checks: Repeat assays in triplicate with standardized protocols (e.g., ATP concentration in kinase assays).

- Counter-Screening: Test against unrelated targets (e.g., serotonin receptors) to rule out promiscuity.

- Proteomic Profiling: Use mass spectrometry to identify unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.